N-(2-bromophenyl)furan-2-carboxamide
Description
N-(2-Bromophenyl)furan-2-carboxamide is a brominated aromatic carboxamide derivative featuring a furan ring linked to a 2-bromophenyl group via an amide bond. For example, N-(4-bromophenyl)furan-2-carboxamide is synthesized by reacting 4-bromoaniline with furan-2-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base, followed by purification via column chromatography . This method can be extrapolated to the 2-bromo isomer by substituting 2-bromoaniline as the starting material.
The compound’s structure combines the electron-withdrawing bromine atom at the ortho position of the phenyl ring with the electron-rich furan system. Applications are inferred from structurally related compounds, which exhibit insecticidal, antiviral, or crystallographic significance .
Properties
CAS No. |
19771-81-4 |
|---|---|
Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
N-(2-bromophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H8BrNO2/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14) |
InChI Key |
VQLNHWYJWWKAPW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CO2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Ortho vs. Para Bromo Substitution
N-(4-Bromophenyl)furan-2-carboxamide
N-(2-Bromophenyl)furan-2-carboxamide
- Synthesis : Likely synthesized via direct amidation (similar to the 4-bromo analog) but with 2-bromoaniline.
- This may reduce solubility compared to the para isomer.
Functional Group Variations
Nitro Substitution: N-(2-Nitrophenyl)furan-2-carboxamide
- Synthesis : Reacting furan-2-carbonyl chloride with 2-nitroaniline in acetonitrile under reflux .
- Properties: Melting point: 388 K. Structural features: Non-planar conformation due to intramolecular N–H⋯O hydrogen bonding between the amide and nitro groups. Dihedral angles between phenyl and furan rings (9.71°) differ from brominated analogs . Applications: Studied for crystallographic behavior; nitro groups may enhance electrophilic reactivity.
Epoxy and Alkoxy Substituents: N-[4-(Oxiran-2-ylmethoxy)phenyl]furan-2-carboxamide
Bioactive Analogues
Antiviral Carboxamides
- N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide : Acts as a 2C protein inhibitor in enteroviruses. The fluorobenzyl and methoxyphenyl groups enhance binding to the viral ATPase, demonstrating the impact of electron-withdrawing and donating substituents on antiviral activity .
Insecticidal Carboxamides
Crystallographic and Structural Comparisons
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